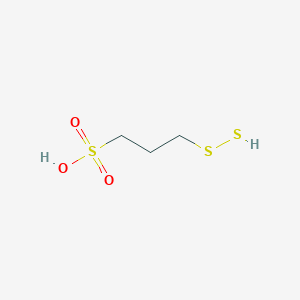
3-Disulfanylpropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Disulfanylpropane-1-sulfonic acid typically involves the reaction of propane-1,2,3-triol (glycerol) with sulfur compounds under controlled conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl groups . The reaction is carried out at a temperature range of 50-70°C, and the product is purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of sulfuric acid as a catalyst and involves multiple stages of purification to remove impurities and by-products .
化学反応の分析
Types of Reactions
3-Disulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonic acid compounds.
科学的研究の応用
3-Disulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Disulfanylpropane-1-sulfonic acid primarily involves its ability to chelate metal ions. The sulfanyl groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process is crucial in its role as an antidote for heavy metal poisoning, as it facilitates the excretion of toxic metals from the body .
類似化合物との比較
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal poisoning, but with a different structure and mechanism of action.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metals compared to 3-Disulfanylpropane-1-sulfonic acid.
Uniqueness
This compound is unique due to its dual sulfanyl groups, which provide enhanced chelating properties and specificity for certain metal ions. This makes it particularly effective in applications requiring the selective binding and removal of heavy metals .
特性
CAS番号 |
184294-50-6 |
|---|---|
分子式 |
C3H8O3S3 |
分子量 |
188.3 g/mol |
IUPAC名 |
3-(disulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)3-1-2-8-7/h7H,1-3H2,(H,4,5,6) |
InChIキー |
HSYUNBGETXHZOK-UHFFFAOYSA-N |
正規SMILES |
C(CSS)CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

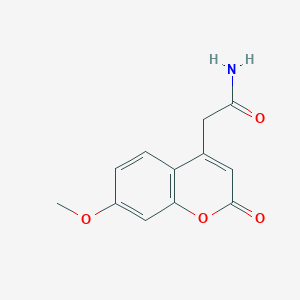
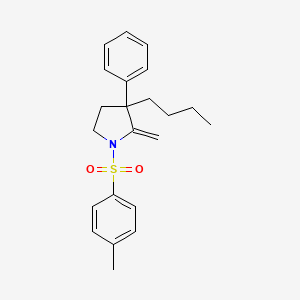
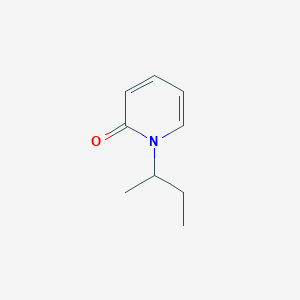

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
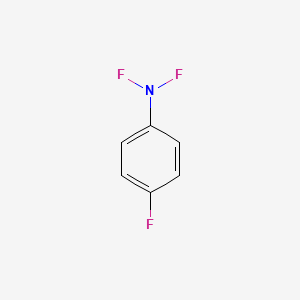
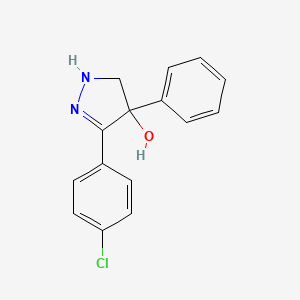
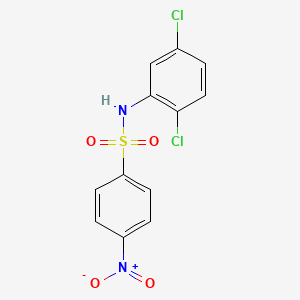
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

